molecular formula C16H13N3O3 B2582461 2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid CAS No. 862838-46-8

2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid

Cat. No.: B2582461
CAS No.: 862838-46-8
M. Wt: 295.298
InChI Key: UMOGUMDTNQXGHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound that features a furan ring, a pyrimidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid typically involves the following steps:

    Formation of the Furan-2-ylmethylamine: This can be achieved by reacting furfural with ammonia or an amine under reductive conditions.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Coupling Reaction: The furan-2-ylmethylamine is then coupled with the pyrimidine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. Microwave reactors can provide efficient heating and improved reaction conditions, leading to higher purity and better yields of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Furan-2-ylmethylamine derivatives.

    Substitution: Various substituted pyrimidine and furan derivatives.

Scientific Research Applications

2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 4-((Furan-2-ylmethyl)amino)benzoic acid
  • N’-acryloyl-N’-phenylfuran-2-carbohydrazide
  • N′-(Furan-2-ylmethylene)-2-hydroxybenzohydrazide

Uniqueness

2-((Furan-2-ylmethyl)amino)-4-phenylpyrimidine-5-carboxylic

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-4-phenylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-15(21)13-10-18-16(17-9-12-7-4-8-22-12)19-14(13)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,20,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOGUMDTNQXGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2C(=O)O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.